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molecular formula C11H9FO5 B8301403 4-(3-Fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid

4-(3-Fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid

Cat. No. B8301403
M. Wt: 240.18 g/mol
InChI Key: QFHODJPOEKCRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208497B2

Procedure details

To a solution of 3-fluoro-4-methoxyacetophenone (2.59 g, 15.4 mmol) and dimethyl oxalate (2.0 g, 16.9 mmol) in THF (25 ml) was portionwise added a 1.7 M solution of potassium tert-amylate in toluene (25 ml, 42.5 mmol). The mixture was stirred at room temperature for 14 hours. Water (1.0 ml) and more THF (25 ml) were added, and stirring at room temperature was continued for 30 hours. Water (250 ml) was added, and the mixture was washed with a mixture of heptane and toluene. The aqueous phase was filtered, acidified with concentrated hydrochloric acid (6.0 ml), and filtered. After drying, 3.09 g (84%) of 4-(3-fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid was obtained. A mixture of this acid (1.99 g, 8.29 mmol), ethanol (75 ml), and hydrazine hydrate (0.80 ml, 2 equiv.) was refluxed for 18 hours. Water (250 ml) and concentrated hydrochloric acid (4.0 ml) were added, and the mixture was filtered. After drying under reduced pressure 1.76 g (90%) of 5-(3-fluoro-4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid acid was obtained as a solid. This acid was used to prepare the title amide using General Procedure (D).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([F:12])[CH:5]=1)=[O:3].[C:13](OC)(=[O:18])[C:14]([O:16]C)=[O:15].CCC([O-])(C)C.[K+].C1(C)C=CC=CC=1>C1COCC1.O>[F:12][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH2:1][C:13](=[O:18])[C:14]([OH:16])=[O:15])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)OC)F
Name
Quantity
2 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C)[O-].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at room temperature
WAIT
Type
WAIT
Details
was continued for 30 hours
Duration
30 h
WASH
Type
WASH
Details
the mixture was washed with a mixture of heptane and toluene
FILTRATION
Type
FILTRATION
Details
The aqueous phase was filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C(CC(C(=O)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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